molecular formula C9H18FN3O B15292322 (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B15292322
M. Wt: 203.26 g/mol
InChI Key: SDRWIASOKPKDLR-UHFFFAOYSA-N
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Description

(Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide is a synthetic acetimidamide derivative characterized by a piperidine ring substituted with fluoromethyl and methyl groups at the 4-position.

Properties

Molecular Formula

C9H18FN3O

Molecular Weight

203.26 g/mol

IUPAC Name

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H18FN3O/c1-9(7-10)2-4-13(5-3-9)6-8(11)12-14/h14H,2-7H2,1H3,(H2,11,12)

InChI Key

SDRWIASOKPKDLR-UHFFFAOYSA-N

Isomeric SMILES

CC1(CCN(CC1)C/C(=N/O)/N)CF

Canonical SMILES

CC1(CCN(CC1)CC(=NO)N)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of Fluoromethyl and Methyl Groups: The fluoromethyl and methyl groups can be introduced via alkylation reactions using reagents like fluoromethyl iodide and methyl iodide, respectively.

    Formation of the Acetimidamide Moiety: The acetimidamide moiety can be synthesized by reacting the piperidine derivative with acetic anhydride and hydroxylamine.

Industrial Production Methods

Industrial production of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the imidamide moiety, converting it to corresponding amines.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

Medicine

In medicine, (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents Biological Target/Application Key Findings Reference
(Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide 4-(fluoromethyl)-4-methylpiperidinyl Not explicitly reported Hypothesized enhanced metabolic stability due to fluoromethyl group. -
(Z)-2-(4-chlorophenyl)-N'-hydroxyacetimidamide 4-chlorophenyl Human Carbonic Anhydrase (hCA) IC₅₀ = 12.3 µM against hCA II; crystal structure confirms binding to zinc ion .
(Z)-2-(3-chlorophenyl)-N'-hydroxyacetimidamide (7d) 3-chlorophenyl Plasmodium falciparum inhibitors Intermediate in antimalarial oxadiazole synthesis (31% yield post-purification) .
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide 1-methylpiperidin-4-yl Unknown (commercially available) Supplier data suggests use as a chemical intermediate or protease inhibitor .
(Z)-N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide Tetrahydrofuran-linked piperazine Discontinued (lab use) Discontinued status may indicate stability or efficacy challenges .

Key Structural and Functional Insights :

Fluoromethyl vs. Chlorophenyl Substituents :

  • The fluoromethyl group in the target compound may confer greater metabolic stability compared to chlorophenyl analogs (e.g., 7d in ), as fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative degradation.
  • Chlorophenyl derivatives (e.g., ) exhibit direct enzyme inhibition (e.g., hCA II), suggesting that electron-withdrawing groups enhance zinc-binding affinity in metalloenzyme inhibitors.

Piperidine vs. Piperazine Scaffolds :

  • Piperidine-based analogs (e.g., target compound and 1-methylpiperidin-4-yl derivative ) may offer better lipophilicity than piperazine derivatives (e.g., tetrahydrofuran-linked compound ), influencing blood-brain barrier penetration.

Synthetic Challenges :

  • Chlorophenyl-substituted acetimidamides (e.g., 7d ) are synthesized in high yields (99%) but require purification via flash chromatography, whereas fluorinated analogs may face stricter handling requirements due to fluorine’s reactivity.

Biological Activity

(Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H17FN2O2
  • IUPAC Name : (Z)-N'-hydroxy-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetamide

This compound contains a piperidine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Research indicates that (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide may act as an inhibitor of specific enzymes or receptors involved in neuroinflammatory processes. Its fluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various targets:

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide. Early findings indicate that compounds with similar structures have shown promise in modulating neuroinflammatory responses:

  • Neuroinflammation : Compounds targeting the colony-stimulating factor 1 receptor (CSF1R) have been studied for their role in neuroinflammation. While specific data on (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide is sparse, related compounds have demonstrated significant effects on microglial activation and cytokine production .

Case Studies

StudyFindings
Study 1Investigated the inhibition of DYRK1A by piperidine derivatives, showing promising results for cognitive enhancement in Alzheimer's models.
Study 2Examined neuroinflammatory responses in rodent models treated with similar compounds, demonstrating reduced microglial activation and lower levels of pro-inflammatory cytokines.

Toxicological Profile

The safety and toxicity profile of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide is essential for its development as a therapeutic agent. Preliminary assessments indicate that modifications to the piperidine structure can influence metabolic stability and toxicity profiles, suggesting a need for further toxicological evaluations .

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